molecular formula C5H4BrClN2O B1380370 4-Bromo-6-chloro-3-methoxypyridazine CAS No. 1445774-08-2

4-Bromo-6-chloro-3-methoxypyridazine

Cat. No.: B1380370
CAS No.: 1445774-08-2
M. Wt: 223.45 g/mol
InChI Key: YJSKEMKLLDTJHJ-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-methoxypyridazine (molecular formula: C₅H₃BrClN₂O) is a halogenated pyridazine derivative featuring bromine (position 4), chlorine (position 6), and a methoxy group (position 3). This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution reactions. Its structural features make it a versatile building block for constructing heterocyclic frameworks .

Properties

IUPAC Name

4-bromo-6-chloro-3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSKEMKLLDTJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-3-methoxypyridazine typically involves the halogenation of 3-methoxypyridazine. One common method includes the bromination and chlorination of 3-methoxypyridazine under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed using chlorine gas or thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include:

    Halogenation: Sequential or simultaneous introduction of bromine and chlorine atoms.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) to verify the compound’s purity and composition.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-3-methoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The methoxy group can be oxidized to form different derivatives, while reduction reactions can modify the pyridazine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-Bromo-6-chloro-3-methoxypyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting cellular processes such as DNA synthesis, protein function, and signal transduction. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights:

Substituent Position and Reactivity :

  • The target compound’s chlorine at position 6 and bromine at position 4 create a strong electron-withdrawing effect, enhancing its reactivity in nucleophilic aromatic substitution (SNAr) compared to analogs like 4-Bromo-2-methoxy-6-methylpyridine, where a methyl group (electron-donating) reduces electrophilicity .
  • The presence of an amine group in 5-Bromo-6-methoxypyridin-3-amine increases solubility in polar solvents but reduces stability under acidic conditions .

Functional Group Impact :

  • The aldehyde group in 3-Bromo-6-methoxypicolinaldehyde enables its use in condensation reactions, unlike the target compound, which is better suited for halogen displacement .
  • Lactam formation in 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one reduces ring reactivity, limiting its utility in further substitutions .

Synthetic Methods: The target compound’s synthesis often involves bromination of chlorinated pyridazine precursors in methanol with sodium bicarbonate, achieving moderate yields (e.g., 60–70%) . In contrast, 4-Bromo-2-methoxy-6-methylpyridine is synthesized via bromine/acetic acid systems, leveraging methyl-directed electrophilic substitution .

Biological Activity

4-Bromo-6-chloro-3-methoxypyridazine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes and its antimicrobial properties. This article delves into the compound's structural characteristics, biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄BrClN₂O. The compound features a pyridazine ring with distinctive bromine, chlorine, and methoxy substituents. This unique combination enhances its reactivity and biological potential, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from simpler pyridazine derivatives. Common methods include halogenation and methoxylation reactions to introduce the bromine, chlorine, and methoxy groups onto the pyridazine ring.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameCAS NumberKey Features
2-Bromo-6-chloro-3-methoxypyridine1822782-03-5Similar halogen substitutions but lacks methoxy group
5-Bromo-2-chloro-pyridine204378-42-7Lacks iodine; simpler structure
3-Bromo-6-chloro-4-methylpyridazine89283-90-9Different substitution pattern but retains chloro and bromo
4-Bromo-2-chloro-6-methoxypyridine1196152-02-9Contains methoxy group; different reactivity

The combination of multiple halogen atoms along with a methoxy group enhances the reactivity and potential applications of this compound compared to these structurally similar compounds.

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are sparse, related research provides insights into its biological activity:

  • Antibacterial Activity : In studies involving similar compounds, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL for structurally related monomeric alkaloids . This suggests that this compound may exhibit comparable efficacy.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets influenced by its halogenated structure. The presence of bromine and chlorine may enhance binding affinity to biological molecules, affecting various metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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